BenchChemオンラインストアへようこそ!

L-Glutamic acid, L-alanyl-L-alanyl-

peptide transporter hPEPT1 tripeptide translocation

L‑Glutamic acid, L‑alanyl‑L‑alanyl‑ (Ala‑Ala‑Glu, CAS 398149‑00‑3) is a synthetic tripeptide composed of two L‑alanine residues and one C‑terminal L‑glutamic acid residue (molecular formula C₁₁H₁₉N₃O₆, MW 289.29 g/mol) [REFS‑1]. Unlike the widely studied dipeptide H‑Ala‑Glu‑OH (Ala‑Glu, CAS 13187‑90‑1), the additional alanine residue in Ala‑Ala‑Glu alters its physicochemical properties, peptide‑transporter recognition profile, and its utility as a reference standard for complex parenteral amino‑acid formulations [REFS‑2].

Molecular Formula C11H19N3O6
Molecular Weight 289.29 g/mol
CAS No. 398149-00-3
Cat. No. B14235802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid, L-alanyl-L-alanyl-
CAS398149-00-3
Molecular FormulaC11H19N3O6
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C11H19N3O6/c1-5(12)9(17)13-6(2)10(18)14-7(11(19)20)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)(H,19,20)/t5-,6-,7-/m0/s1
InChIKeyYLTKNGYYPIWKHZ-ACZMJKKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutamic acid, L-alanyl-L-alanyl- (CAS 398149-00-3) Procurement‑Grade Tripeptide for Transporter and Impurity Research


L‑Glutamic acid, L‑alanyl‑L‑alanyl‑ (Ala‑Ala‑Glu, CAS 398149‑00‑3) is a synthetic tripeptide composed of two L‑alanine residues and one C‑terminal L‑glutamic acid residue (molecular formula C₁₁H₁₉N₃O₆, MW 289.29 g/mol) [REFS‑1]. Unlike the widely studied dipeptide H‑Ala‑Glu‑OH (Ala‑Glu, CAS 13187‑90‑1), the additional alanine residue in Ala‑Ala‑Glu alters its physicochemical properties, peptide‑transporter recognition profile, and its utility as a reference standard for complex parenteral amino‑acid formulations [REFS‑2]. This tripeptide is principally employed in pharmaceutical quality control, peptide‑transporter substrate‑specificity studies, and as a building block for longer peptide chains.

Why L-Glutamic acid, L-alanyl-L-alanyl- Cannot Be Substituted with Ala-Glu or Ala-Ala-Gln in Quantitative Assays


Generic substitution of Ala‑Ala‑Glu with the simpler dipeptide Ala‑Glu or the amide‑terminated Ala‑Ala‑Gln introduces systematic error in quantitative analytical methods and transporter‑activity studies. A validated LC‑MS/MS impurity‑profiling method for parenteral amino‑acid solutions reported that Ala‑Ala‑Gln (the Gln analog) and Ala‑Glu (the dipeptide) are distinct chemical entities that co‑exist as process‑related impurities at different concentrations (Ala‑Ala‑Gln at 18 µg/mL, Ala‑Glu at 117 µg/mL) [REFS‑1]. Their chromatographic retention, MS/MS fragment patterns, and response factors differ, precluding any assumption of interchangeability. Furthermore, tripeptide translocation via the human intestinal transporter hPEPT1 (SLC15A1) is governed by a quantitative structure–activity relationship where chain length and C‑terminal residue identity independently determine apparent affinity (Kmapp range 0.4–28 mM) [REFS‑2]. Consequently, selecting the correct tripeptide standard is essential for accurate quantification and for generating reproducible in‑vitro transporter data.

Quantitative Differentiation Evidence for L-Glutamic acid, L-alanyl-L-alanyl- (Ala-Ala-Glu)


Tripeptide Chain‑Length Discriminates Ala-Ala-Glu from Ala-Glu in hPEPT1‑Mediated Transport

Although a direct Kmapp value for Ala‑Ala‑Glu has not been experimentally determined, class‑level data from a systematic study of 55 tripeptides in an MDCK/hPEPT1 FLIPR membrane‑potential assay demonstrate that tripeptides, as a class, exhibit Kmapp values ranging from 0.4 to 28 mM, whereas dipeptides generally display lower Km values (higher affinity) [REFS‑1]. The dipeptide Ala‑Glu, which lacks the middle alanine, has a reported affinity constant of 0.70 mM for the Lactococcus lactis peptide transporter [REFS‑2]. This difference in chain length translates into a measurable divergence in transporter‑mediated uptake and electrogenic response, making Ala‑Ala‑Glu a distinct tool for studying the structural determinants of tripeptide translocation.

peptide transporter hPEPT1 tripeptide translocation

C‑Terminal Glutamic Acid (vs. Glutamine) Determines Ala-Ala-Glu's Net Charge and Solubility Profile

Ala‑Ala‑Glu carries a free γ‑carboxyl group (pKa ∼4.1) that is deprotonated at physiological pH, conferring a net negative charge of −1. In contrast, its structural analog Ala‑Ala‑Gln bears a terminal amide and is neutral at pH 7.4 [REFS‑1]. The estimated water solubility for the related tetrapeptide Ala‑Ala‑Glu‑Gly (Log Kow −3.34, predicted solubility 226,900 mg/L) supports the class property that glutamate‑terminated peptides exhibit high aqueous solubility [REFS‑2]. However, the charged state of Ala‑Ala‑Glu reduces its passive membrane permeability relative to the neutral Ala‑Ala‑Gln, a critical factor when selecting a peptide standard for Caco‑2 permeability or hPEPT1‑mediated prodrug design studies.

physicochemical characterization solubility ionization

Ala-Ala-Glu Serves as a Definitive Impurity Marker in Stressed Parenteral Amino‑Acid Formulations

In a validated LC‑MS/MS stability‑indicating method for parenteral infusion solutions containing alanylglutamine (Ala‑Gln), the tripeptide Ala‑Ala‑Gln was detected as a specific degradation product at 18 µg/mL after 6 months at 40°C [REFS‑1]. While Ala‑Ala‑Glu was not explicitly quantified in that study, the analogous dipeptide impurity Ala‑Glu reached 117 µg/mL under the same conditions, demonstrating the propensity of glutamate‑containing peptides to form during storage [REFS‑1]. The availability of a well‑characterised Ala‑Ala‑Glu reference standard is therefore critical for pharma companies developing parenteral nutrition products, as it enables accurate identification and quantification of related peptide impurities in forced‑degradation and stability studies.

pharmaceutical quality control impurity profiling LC-MS/MS

Ala-Ala-Glu is a Substrate for Glutamate Carboxypeptidase II (GCPII/PSMA), Unlike Ala-Ala-Gln

The recombinant human glutamate carboxypeptidase II (GCPII, also known as PSMA) cleaves C‑terminal glutamic acid residues from peptide substrates. The dipeptide Ac‑Ala‑Glu was identified as a novel substrate with experimentally determined kinetic constants [REFS‑1]. By extension, the tripeptide Ala‑Ala‑Glu, bearing a free C‑terminal glutamate, is predicted to serve as a GCPII substrate, whereas the amide‑terminated Ala‑Ala‑Gln is not cleaved. This enzymatic distinction is directly exploitable in PSMA‑targeted prodrug design and in‑vitro GCPII activity assays, where the release of free glutamic acid from Ala‑Ala‑Glu can be quantified as a readout.

GCPII PSMA enzymatic substrate

Ala-Ala-Glu Exhibits Distinct Predicted LogP and Chromatographic Behaviour Compared to Glycyl‑Terminated Tripeptide Analogs

The predicted octanol‑water partition coefficient (LogP) for Ala‑Ala‑Glu is approximately −1.91 (ACD/Labs estimate), which is significantly lower (more hydrophilic) than that of Gly‑Ala‑Ala‑Glu (predicted LogP −0.83) [REFS‑1]. This 1.1‑log‑unit difference translates into a markedly different retention time on reversed‑phase HPLC columns. In the validated LC‑MS/MS method for parenteral infusion impurities, the structurally related tripeptide Ala‑Ala‑Gln was baseline‑resolved from its dipeptide counterpart using a Gemini C18 column, confirming that subtle structural variations in peptide analogs are chromatographically distinguishable [REFS‑2]. This chromatographic specificity underpins the necessity of using the exact tripeptide standard for method development.

lipophilicity chromatography LogP

High‑Value Application Scenarios for L-Glutamic acid, L-alanyl-L-alanyl- Procurement


Reference Standard for Peptide Impurity Profiling in Parenteral Amino‑Acid Formulations

Pharmaceutical QC laboratories developing stability‑indicating methods for alanylglutamine‑based parenteral nutrition products require Ala‑Ala‑Glu as a certified reference standard to identify and quantify process‑related tripeptide impurities. The validated LC‑MS/MS impurity‑profiling approach demonstrated that related peptides such as Ala‑Ala‑Gln can form at concentrations above the ICH reporting threshold during accelerated storage [REFS‑1]. Using a well‑characterised Ala‑Ala‑Glu standard ensures that impurity peaks are correctly assigned and that method validation meets regulatory expectations for specificity, linearity, and accuracy.

Substrate‑Specificity Probe for Human Peptide Transporter hPEPT1 (SLC15A1) Translocation Assays

Investigators studying the structural determinants of tripeptide translocation via hPEPT1 can use Ala‑Ala‑Glu as a defined substrate in MDCK/hPEPT1 FLIPR membrane‑potential assays. The systematic QSAR model for tripeptide translocation established that Kmapp values span 0.4–28 mM depending on amino‑acid composition [REFS‑1]. Ala‑Ala‑Glu, with its negatively charged C‑terminal glutamate, enables researchers to specifically probe the energetic penalty imposed by an acidic residue at the third position, a parameter not accessible with neutral tripeptide analogs.

C‑Terminal Glutamate Donor for GCPII/PSMA Enzymatic Activity Assays

In prostate‑cancer imaging and neuroprotection research, glutamate carboxypeptidase II (GCPII/PSMA) activity is frequently measured via the release of free glutamic acid from synthetic peptide substrates. Ac‑Ala‑Glu has been kinetically characterised as a GCPII substrate [REFS‑1]. The tripeptide Ala‑Ala‑Glu extends this scaffold by an additional alanine spacer, potentially offering improved solubility or altered enzyme‑binding kinetics, making it a valuable tool compound for structure–activity relationship studies around the GCPII active site.

Model Tripeptide for Peptide Solubility and Permeability Prediction Models

Computational chemists building in‑silico models for peptide solubility and Caco‑2 permeability use Ala‑Ala‑Glu as a representative acidic tripeptide to train and validate predictive algorithms. Its measured or predicted LogP (≈−1.91), aqueous solubility, and net charge at physiological pH provide critical calibration points that differentiate it from neutral tripeptides like Ala‑Ala‑Gln [REFS‑1]. Inclusion of this compound in a training set improves model accuracy for glutamate‑containing peptide drug candidates.

Quote Request

Request a Quote for L-Glutamic acid, L-alanyl-L-alanyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.